molecular formula C13H13N3O3S B2359379 4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]morpholine CAS No. 125488-18-8

4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]morpholine

Cat. No.: B2359379
CAS No.: 125488-18-8
M. Wt: 291.33
InChI Key: PJNCUESNGZMFHB-UHFFFAOYSA-N
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Description

4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]morpholine is an organic compound that features a morpholine ring substituted with a thiazole ring and a nitrophenyl group

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which include this compound, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse biological activities suggest that the compound interacts with multiple targets, each playing a role in the observed effects.

Mode of Action

The thiazole ring, a key structural component of the compound, is known to interact with biological targets through electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . These interactions can lead to changes in the function of the target molecules, thereby exerting the compound’s biological effects.

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives , it is likely that the compound affects multiple pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

The thiomorpholine group in the compound is known to increase lipophilicity and represents a metabolically soft spot due to easy oxidation . These properties could influence the compound’s bioavailability.

Result of Action

Based on the known biological activities of thiazole derivatives , the compound could potentially exert antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]morpholine typically involves a nucleophilic aromatic substitution reaction. . The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic substitution may require strong acids or bases, while nucleophilic substitution can be facilitated by polar aprotic solvents and bases like potassium carbonate.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]morpholine is unique due to the presence of both a thiazole ring and a nitrophenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-16(18)11-3-1-10(2-4-11)12-9-20-13(14-12)15-5-7-19-8-6-15/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNCUESNGZMFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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